1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
Description
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a pyrrolidine-based compound featuring a sulfonyl group substituted with a 5-fluoro-2-methoxyphenyl moiety at position 1 and a thiophen-3-yl group at position 2. The electron-withdrawing fluorine and methoxy groups on the phenyl ring may influence electronic properties and binding affinity, whereas the thiophene moiety could contribute to π-π stacking or hydrophobic interactions in target binding.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-20-14-3-2-13(16)8-15(14)22(18,19)17-6-4-11(9-17)12-5-7-21-10-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZDIQHMMZVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.39 g/mol. The presence of a sulfonyl group, fluorine atom, and methoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group serves as an electron-withdrawing moiety that can influence the reactivity and binding affinity of the compound to biological targets. Fluorination increases the lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit inhibition of tumor growth through mechanisms that may involve the modulation of nucleic acid synthesis pathways. For instance, sulfonyl-containing derivatives have been studied as prodrugs for 5-fluoro-2′-deoxyuridine (FdU), demonstrating enhanced potency against various cancer cell lines compared to their non-sulfonylated counterparts .
Antiviral Properties
In addition to anticancer effects, there is emerging evidence that compounds containing the 5-fluoro-2-methoxyphenyl moiety may possess antiviral activity. This is particularly relevant in the context of developing new antiviral agents targeting RNA viruses. The structural characteristics of the compound suggest it could inhibit viral replication by interfering with essential viral enzymes .
Study on Anticancer Efficacy
A study investigating various sulfonyl derivatives highlighted that those similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting the potential use of this compound in cancer therapy .
Mechanistic Insights
Further mechanistic studies revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways. This suggests that it may not only halt cell division but also trigger programmed cell death, providing a dual mechanism for its anticancer effects.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C17H18FNO3S | Anticancer, Antiviral |
| 5-Fluorouracil | C4H5FN2O2 | Anticancer |
| Sulfonamide derivatives | Varies | Antibacterial |
This table illustrates that while this compound shares certain properties with established drugs like 5-fluorouracil, it may offer additional benefits due to its unique structure.
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-[(2-furylmethyl)sulfonyl]pyrrolidine ()
- Structural Differences :
- The phenyl ring substituents differ: 3-chloro-4-methoxy vs. 5-fluoro-2-methoxy in the main compound. Chlorine (Cl) introduces greater steric bulk and lipophilicity compared to fluorine (F).
- The second sulfonyl group is attached to a furan-2-ylmethyl group instead of a thiophen-3-yl group.
- Heterocycle Impact: Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur enhances hydrophobicity and π-stacking capacity.
Table 1: Substituent Comparison
| Compound | Phenyl Substituents | Heterocycle | Molecular Weight* |
|---|---|---|---|
| Main Compound | 5-Fluoro-2-methoxy | Thiophen-3-yl | ~355 g/mol |
| Compound | 3-Chloro-4-methoxy | Furan-2-yl | ~448 g/mol |
*Estimated based on structural formulas.
Core Structure Modifications
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione ()
- Structural Differences :
- The pyrrolidine core is oxidized to a pyrrolidine-2,5-dione , introducing two ketone groups.
- A piperazine-sulfonyl group replaces the thiophene moiety.
- Solubility: Ketones may increase polarity, improving aqueous solubility compared to the main compound. Pharmacokinetics: The piperazine moiety could enhance solubility but may alter blood-brain barrier penetration.
Heterocycle and Functional Group Comparisons
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride ()
- Structural Differences :
- Contains a pyrazole-trifluoromethyl group linked to thiophene, with a sulfonyl chloride functional group.
- Implications :
- Reactivity : The sulfonyl chloride is highly reactive, often used as a synthetic intermediate, unlike the stable sulfonamide in the main compound.
- Electron Effects : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which could stabilize negative charges in intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
